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Compound of Interest

Compound Name: AZD0328

Cat. No.: B1665928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent α7 nicotinic

acetylcholine receptor (nAChR) agonists: AZD0328 and SSR180711. The information

presented is collated from preclinical studies to assist researchers in evaluating these

compounds for therapeutic development, particularly in the context of cognitive and

neurological disorders.

At a Glance: Key Differences
Feature AZD0328 SSR180711

Agonist Type Full Agonist Partial Agonist

Potency (Human α7) High (Ki ≈ 3.0 nM) High (Ki ≈ 14 nM)[1]

Selectivity

High selectivity over other

nAChRs, but equipotent at 5-

HT3 receptors[2]

High selectivity for α7 nAChRs

Reported In Vivo Effects

Enhances cortical dopamine

release, improves learning and

attention[1]

Increases acetylcholine and

dopamine release, enhances

episodic memory[3][4]

Development Status Investigational Investigational
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Quantitative Data Comparison
The following tables summarize the key quantitative parameters for AZD0328 and SSR180711

based on available preclinical data.

Table 1: Receptor Binding Affinity (Ki, nM)
Compound

Human α7
nAChR

Rat α7 nAChR Human 5-HT3A
Rat α4β2
nAChR

AZD0328 3.0 4.7 12 140

SSR180711 14[1] 22[1] - >10,000

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Intrinsic Activity)
Compound

Species/Syste
m

EC50
Intrinsic
Activity

Agonist Type

AZD0328

Human α7

(Xenopus

oocytes)

338 nM 65% Partial Agonist

Rat α7 150 nM 61% Partial Agonist

Human α7
2.9 µM (whole

cell current)

101% (vs ACh)

[2]
Full Agonist[2]

SSR180711

Human α7

(Xenopus

oocytes)

4.4 µM[3] 51%[3] Partial Agonist[3]

Human α7

(GH4C1 cells)
0.9 µM[3] 36%[3] Partial Agonist[3]

EC50 represents the concentration for 50% of maximal response. Intrinsic activity is relative to

a full agonist (e.g., Acetylcholine). Note that one source describes AZD0328 as a full

agonist[2], while another describes it as a partial agonist.
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Table 3: Pharmacokinetic Parameters
Compoun
d

Species Route Tmax Cmax
Half-life
(t1/2)

Bioavaila
bility (F)

AZD0328 Rat Oral

2 hours (for

peak

dopamine

release)[1]

- -

CNS

Penetrant[

2]

SSR18071

1
Mouse p.o. - - -

Rapid brain

penetration

(ID50=8

mg/kg)[1]

Rat i.p. - - -
Rapid brain

penetration

Data for a direct comparative pharmacokinetic profile is limited. The table reflects available

information.

Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most

notably Ca2+. This increase in intracellular calcium triggers downstream signaling cascades

implicated in neurotransmitter release, synaptic plasticity, and neuroprotection.
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α7 nAChR activation and downstream signaling.

Experimental Workflow: Agonist Evaluation
The evaluation of novel α7 nAChR agonists typically follows a multi-step process from in vitro

characterization to in vivo efficacy models.
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In Vitro Characterization

In Vivo Evaluation
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Typical workflow for α7 nAChR agonist evaluation.

Logical Comparison: AZD0328 vs. SSR180711
This diagram highlights the key distinguishing features between the two agonists.
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AZD0328 SSR180711

Full Agonist High Potency (Ki ≈ 3 nM) Equipotent at 5-HT3 Increases Dopamine Release Partial Agonist High Potency (Ki ≈ 14 nM) Highly Selective for α7 Increases ACh & Dopamine Release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine
release and improves learning and attentional processes - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. AZD0328 [openinnovation.astrazeneca.com]

3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and
functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]

4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in
experimental models predictive of activity against cognitive symptoms of schizophrenia -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to α7 nAChR Agonists: AZD0328
vs. SSR180711]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665928#azd0328-versus-ssr180711-as-7-nachr-
agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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